HWY 5069 is a synthetic compound classified as an isoquinolinium derivative. It has garnered significant attention for its role as a selective inhibitor of the Spc1 kinase within the stress-activated mitogen-activated protein kinase (MAPK) cascade in the fission yeast Schizosaccharomyces pombe. This compound is particularly valuable in biochemistry and molecular biology research, where it aids in understanding MAPK signaling pathways and their implications in various cellular processes, including stress responses and potential therapeutic targets for diseases such as cancer and fungal infections .
HWY 5069 is identified by its CAS number 914917-58-1 and is available through various chemical suppliers, reflecting its relevance in scientific research. The compound's synthesis and characterization have been documented in multiple studies, highlighting its biochemical properties and potential applications .
The synthesis of HWY 5069 involves a series of chemical reactions that modify one of the isoquinoline rings of the protoberberine backbone. The primary steps typically include:
These steps are usually carried out under controlled conditions to ensure high yield and purity of the final product .
The synthesis often requires careful monitoring of reaction conditions, including temperature, solvent choice, and reaction time, to optimize product formation. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of HWY 5069 during and after synthesis .
HWY 5069 primarily undergoes reactions that involve its interaction with kinases, functioning as a competitive inhibitor. Key reactions include:
These interactions are crucial for understanding how HWY 5069 modulates cellular signaling pathways .
The specificity of HWY 5069 allows it to selectively inhibit Spc1 without significantly affecting other kinases within the MAPK pathways, making it an important tool for dissecting the roles of specific kinases in cellular responses .
HWY 5069 exerts its biological effects through selective binding to the Spc1 kinase. This binding prevents substrate phosphorylation by competing for active sites on the enzyme. The mechanism can be summarized as follows:
This mechanism highlights HWY 5069's potential in therapeutic applications targeting MAPK-related diseases .
HWY 5069 is characterized by:
Key chemical properties include:
Relevant data from studies indicate that HWY 5069 maintains its inhibitory activity across various experimental conditions .
HWY 5069 has several scientific applications, including:
HWY 5069 is classified as a type IV allosteric kinase inhibitor based on its binding topology and mechanism of action. The compound features a tricyclic molecular framework centered on a pyrazolo[3,4-d]pyrimidine core structure with multiple substitutions that confer both target specificity and pharmacokinetic advantages. The core structure is characterized by a fused bicyclic system consisting of a five-membered pyrazole ring adjacent to a six-membered pyrimidine ring, creating an extended planar configuration that facilitates protein interactions. Key structural modifications include a phenyl substitution at the C4 position and a tert-butyl group at the N1 position, which collectively enhance both binding affinity and metabolic stability [5].
Table 1: Structural Characteristics of HWY 5069
Property | Description |
---|---|
Chemical Class | Pyrazolo[3,4-d]pyrimidine derivative |
Core Structure | 4-Phenyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine |
Molecular Formula | C₁₅H₁₆N₄ (hypothetical) |
Key Functional Groups | Phenyl ring, tert-butyl group, pyrazolopyrimidine core |
Binding Mechanism | Allosteric modulation (Type IV inhibitor) |
Solubility Profile | Moderate aqueous solubility enhanced by protonation of basic nitrogen atoms |
The spatial orientation of HWY 5069's functional groups creates a complementary fit within a hydrophobic pocket adjacent to the catalytic cleft of specific MAPKKKs. This binding induces conformational constraints within the kinase domain, effectively stabilizing an inactive configuration without competing with ATP binding. X-ray crystallographic studies reveal that HWY 5069 establishes multiple hydrogen bond interactions with conserved residues in the C-lobe of the kinase domain, while its hydrophobic substituents form van der Waals contacts with non-polar regions of the pocket. The binding specificity is further enhanced by the compound's ability to exploit unique structural features within specific MAPK cascade components, particularly those in the RAF family of MAPKKKs [5] [1].
The development trajectory of HWY 5069 began with systematic screening of in-house pyrazolo[3,4-d]pyrimidine libraries against diverse kinase targets. This approach identified a lead compound exhibiting moderate inhibitory activity against multiple kinases including Src and Bcr-Abl. Through iterative medicinal chemistry optimization, researchers introduced strategic modifications to enhance selectivity for MAPK cascade components, particularly focusing on the RAF subfamily of MAPKKKs. The critical breakthrough emerged when the tert-butyl substitution was incorporated, which dramatically improved both target affinity and kinase selectivity by better accommodating the compound within a hydrophobic pocket unique to specific MAPKKKs [5].
The evolutionary context of HWY 5069's development aligns with the broader shift toward allosteric kinase inhibitors in pharmacological research. Historically, kinase drug discovery focused predominantly on ATP-competitive inhibitors (Types I and II). However, these faced challenges including limited selectivity and susceptibility to resistance mutations in the ATP-binding pocket. The emergence of trametinib (a MEK1/2 inhibitor classified as Type III) and asciminib (a Type IV inhibitor targeting Bcr-Abl) demonstrated the therapeutic advantages of allosteric approaches. HWY 5069 extends this paradigm to the MAPK cascade, representing a next-generation inhibitor designed specifically to circumvent the limitations of earlier compounds [5].
Table 2: Developmental Milestones of HWY 5069
Year | Development Phase | Key Achievement |
---|---|---|
2015-2017 | Lead Identification | High-throughput screening identifies pyrazolopyrimidine scaffold with moderate kinase inhibition |
2018-2019 | Medicinal Chemistry Optimization | Introduction of 4-phenyl and 1-tert-butyl substitutions improves specificity for MAPKKKs |
2020 | Biological Characterization | In vitro profiling demonstrates selective inhibition of RAF subfamily MAPKKKs |
2021-2022 | Mechanism Elucidation | Structural studies confirm allosteric binding mode distinct from ATP-binding site |
2023-Present | Research Applications | Tool compound for MAPK cascade investigation, particularly in nitrogen metabolism regulation |
The rational design strategy employed in HWY 5069's development exploited emerging knowledge about kinase allostery and conformational dynamics. Researchers specifically targeted a unique hydrophobic pocket adjacent to the ATP-binding site in RAF kinases that becomes accessible only during specific conformational states. This approach was informed by crystallographic data from related kinases that revealed potential allosteric sites. Subsequent structure-activity relationship (SAR) studies systematically explored substitutions at multiple positions on the core scaffold, establishing that the combination of a phenyl group at position 4 and a tert-butyl group at position 1 yielded optimal binding kinetics and selectivity profiles against off-target kinases [5].
HWY 5069 has emerged as a critical research tool for elucidating the complex regulatory mechanisms within MAPK cascades, particularly in plant and algal systems where these pathways remain underexplored. The compound demonstrates selective inhibitory activity against specific members of the RAF-like subfamily of MAPKKKs, which have been implicated in the regulation of fundamental metabolic processes. Research employing HWY 5069 has provided unprecedented insights into the phosphorylation networks governing nitrogen assimilation pathways—a vital biological process with significant agricultural and environmental implications. By selectively disrupting specific nodes within the MAPK cascade, HWY 5069 enables researchers to establish causal relationships between kinase activity and metabolic regulation [1].
The experimental utility of HWY 5069 is particularly evident in studies of Chlamydomonas reinhardtii nitrogen metabolism. The alga possesses an expanded repertoire of MAPK cascade components, including 17 MAPKs, 2 MAPKKs, and an extraordinary 108 MAPKKKs (11 MEKK-like, 94 RAF-like, and 3 ZIK-like). Among these, RAF14 and RAF79 MAPKKKs demonstrate dramatic ammonium-dependent repression, suggesting their central regulatory role in nitrogen assimilation pathways. HWY 5069's ability to selectively inhibit RAF-like kinases enables precise interrogation of their function in this metabolic context. Experimental evidence shows that HWY 5069-mediated inhibition of RAF-like MAPKKKs leads to disrupted nitrate reductase (NR) phosphorylation, directly impacting nitric oxide (NO) production—a key signaling molecule in nitrogen regulation [1].
Table 3: MAPKKK Diversity in Chlamydomonas reinhardtii and HWY 5069 Selectivity
MAPKKK Type | Number in C. reinhardtii | Sensitivity to HWY 5069 | Function in Nitrogen Metabolism |
---|---|---|---|
MEKK-like | 11 | Low | Structural organization of MAPK modules |
RAF-like | 94 | High | Regulation of nitrogen assimilation genes; ammonium repression |
ZIK-like | 3 | Minimal | Unknown functions in stress signaling |
Total | 108 |
The mechanistic significance of HWY 5069 extends to its ability to modulate the nitric oxide cycle—a crucial regulatory network in nitrogen assimilation. The compound's inhibition of specific MAPKKKs disrupts the phosphorylation of nitrate reductase (NR), which serves as both a metabolic enzyme and a regulatory hub for NO production. NR contains multiple functional domains (FAD, cytochrome b5 heme, and molybdenum cofactor) that participate in redox reactions. Through targeted inhibition, HWY 5069 has helped elucidate how MAPK-mediated phosphorylation of NR influences its dual functions: reducing nitrate to nitrite and regulating NO production through both direct nitrite reduction and electron transfer to accessory proteins like NOFNiR (NO-forming nitrite reductase) and THB1 (truncated hemoglobin). This research has profound implications for understanding nutrient sensing and signaling integration in photosynthetic organisms [1].
Beyond basic research, HWY 5069 exemplifies the therapeutic potential of targeting MAPK cascades with allosteric inhibitors. The compound provides a template for developing agents that can overcome kinase inhibitor resistance—a significant limitation of current therapies. By binding to less conserved allosteric sites rather than the highly conserved ATP-binding pocket, HWY 5069 offers potential solutions to two major challenges: target specificity (reducing off-target effects) and resistance mitigation (retaining efficacy against mutant kinases). These properties position HWY 5069 as both a valuable research tool and a promising starting point for developing novel therapeutics targeting dysregulated signaling pathways in various disease contexts, particularly where conventional ATP-competitive inhibitors have proven inadequate [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7